molecular formula C23H19N3O2S B11542768 N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

Cat. No.: B11542768
M. Wt: 401.5 g/mol
InChI Key: GOOSRVFNJHKOTQ-UHFFFAOYSA-N
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Description

N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as those prepared via a two-step procedure, provides active sites for the synthesis of benzamides. These catalysts are recoverable and reusable, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: N-bromosuccinimide (NBS), halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and thiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C23H19N3O2S/c1-28-21-10-6-5-9-19(21)25-23-26-20(15-29-23)16-11-13-18(14-12-16)24-22(27)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)(H,25,26)

InChI Key

GOOSRVFNJHKOTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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